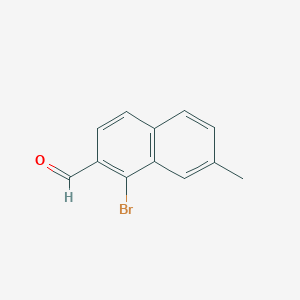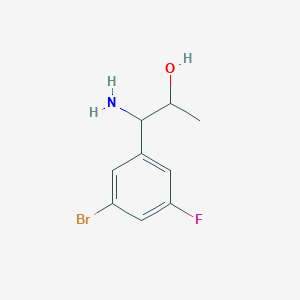
3-Iodo-3-methyloxetane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Iodo-3-methyloxetane: is an organic compound with the molecular formula C₅H₉IO It is characterized by an oxetane ring, which is a four-membered cyclic ether, substituted with an iodine atom and a methyl group at the same carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-3-methyloxetane typically involves the iodination of 3-methyloxetane. One common method is the reaction of 3-methyloxetane with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction proceeds as follows:
3-Methyloxetane+I2+Oxidizing Agent→this compound
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Iodo-3-methyloxetane: undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form oxetane derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Major Products Formed
Substitution: 3-Methyloxetane derivatives with various substituents.
Reduction: 3-Methyloxetane.
Oxidation: Oxetane derivatives with different functional groups.
Applications De Recherche Scientifique
3-Iodo-3-methyloxetane: has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of novel polymers and materials with unique properties.
Biological Studies: It is employed in the study of enzyme mechanisms and the development of enzyme inhibitors.
Medicinal Chemistry: The compound is investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules.
Mécanisme D'action
The mechanism of action of 3-Iodo-3-methyloxetane depends on the specific reaction it undergoes. In substitution reactions, the iodine atom is replaced by a nucleophile, leading to the formation of a new bond. In reduction reactions, the iodine atom is removed, resulting in the formation of 3-methyloxetane. The compound’s reactivity is influenced by the electron-withdrawing nature of the iodine atom, which makes the carbon atom it is attached to more susceptible to nucleophilic attack.
Comparaison Avec Des Composés Similaires
3-Iodo-3-methyloxetane: can be compared with other halogenated oxetanes, such as:
- 3-Chloro-3-methyloxetane
- 3-Bromo-3-methyloxetane
- 3-Fluoro-3-methyloxetane
These compounds share similar structures but differ in their halogen substituents The iodine atom in this compound is larger and more polarizable than chlorine, bromine, or fluorine, which affects its reactivity and the types of reactions it can undergo
Propriétés
Formule moléculaire |
C4H7IO |
|---|---|
Poids moléculaire |
198.00 g/mol |
Nom IUPAC |
3-iodo-3-methyloxetane |
InChI |
InChI=1S/C4H7IO/c1-4(5)2-6-3-4/h2-3H2,1H3 |
Clé InChI |
OFFQCDCTNOEFMS-UHFFFAOYSA-N |
SMILES canonique |
CC1(COC1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoicacid](/img/structure/B13036769.png)


![(R)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)-N-(2-(4-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-2-methylbutan-2-yl)-6-fluoro-1H-indol-5-yl)cyclopropanecarboxamide](/img/structure/B13036786.png)
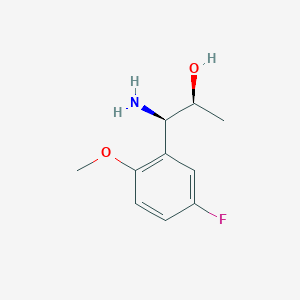
![7-Fluoro-6-(trifluoromethyl)benzo[B]thiophene 1,1-dioxide](/img/structure/B13036792.png)
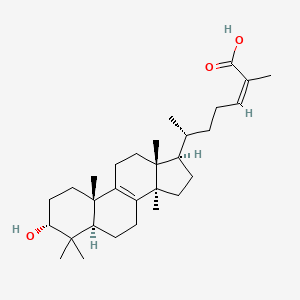
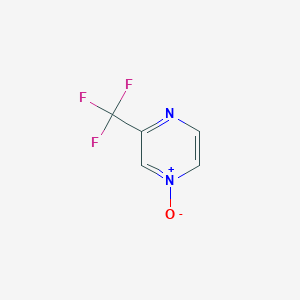
![(R)-8-Chloro-3-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-ol fumarate](/img/structure/B13036801.png)
